2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide -

2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide

Catalog Number: EVT-4924672
CAS Number:
Molecular Formula: C23H24N4O6
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitro-phenyl)-acrylamide

Compound Description: This compound serves as an intermediate in the synthesis of (E)-N1N-diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acrylamide. []

Relevance: (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitro-phenyl)-acrylamide shares the 2-cyano-3-phenyl acrylamide core with 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. The primary differences lie in the N-substituents (diethyl vs. 3-nitrophenyl) and the presence of a 2-(4-morpholinyl)ethoxy group on the phenyl ring in the target compound. []

(E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide

Compound Description: This compound is another intermediate in the synthesis of (E)-N1N-diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acrylamide. []

Relevance: (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide shares the 2-cyano-3-phenyl acrylamide core structure with 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. The key differences are the N-substituents (diethyl vs. 3-nitrophenyl), the lack of a nitro group at the 5 position of the phenyl ring, and the absence of the 2-(4-morpholinyl)ethoxy group in this related compound. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15)

Compound Description: This compound exhibited higher cytotoxic activity against the breast cancer cell line MCF7 compared to the reference drug doxorubicin. []

Relevance: 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15) possesses the 2-cyano-3-phenyl acrylamide core structure present in 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. This related compound differs in the N-substituent (quinolin-3-yl vs. 3-nitrophenyl) and the absence of the 2-(4-morpholinyl)ethoxy group on the phenyl ring. []

2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)

Compound Description: This compound demonstrated higher cytotoxic activity against the breast cancer cell line MCF7 compared to the reference drug doxorubicin. []

Relevance: 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7) features the 2-cyano-3-phenyl acrylamide core structure also found in 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. This compound differs by having a fluorine substituent instead of the 3-methoxy-4-[2-(4-morpholinyl)ethoxy] group on the phenyl ring and a quinolin-3-yl group as the N-substituent. []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19)

Compound Description: This compound showed higher cytotoxic activity against the breast cancer cell line MCF7 compared to the reference drug doxorubicin. []

Relevance: Although 2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19) is not a direct structural analog of 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide, it belongs to the same class of cyanoacrylamide derivatives. This compound features a longer penta-2,4-dienamide chain compared to the acrylamide moiety in the target compound. []

N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1)

Compound Description: This compound is a screening hit identified as a potent inducer of apoptosis. It serves as a starting point for SAR studies leading to more potent analogs. []

Relevance: N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1) and 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide both feature a nitrophenyl amide core. They differ significantly in the substituents on the phenyl ring and the presence of a pyridine-3-carboxamide group instead of the 2-cyano-3-(3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl)acrylamide moiety. Despite structural differences, their shared nitrophenyl amide core and observed apoptotic activity suggest a potential connection in their modes of action. []

6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10)

Compound Description: This compound is a lead compound derived from SAR studies of N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1). It exhibits significant potency as an inducer of apoptosis. []

Relevance: 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10), similar to N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1), shares the nitrophenyl amide core structure with 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. Though structurally diverse, their common core and apoptotic activity highlight a potential shared mechanism of action. []

6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8)

Compound Description: This potent analog of N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1) demonstrates cell cycle arrest and apoptosis induction activity. []

Relevance: 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8) falls into the same category of nitrophenyl amide derivatives as 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. While structurally distinct, their shared core and involvement in apoptosis induction warrant further investigation into potential connections in their mechanisms of action. []

(E)-N-(4-(4,6-dichloro-1,3,5-triazin-2-ylamino) phenyl)-3-(4 methoxy-phenyl) acrylamide (4a-c)

Compound Description: This class of chalcones serves as precursors for the synthesis of cyanopyridines (5a-c) via reaction with malononitrile. These compounds are evaluated for antibacterial and larvicidal activity. []

Relevance: Although not a direct structural analog of 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide, the chalcones represented by (E)-N-(4-(4,6-dichloro-1,3,5-triazin-2-ylamino) phenyl)-3-(4 methoxy-phenyl) acrylamide (4a-c) belong to the broader category of acrylamide derivatives. These compounds feature a similar acrylamide core with variations in substituents on both the phenyl ring and the nitrogen atom. []

2-methoxy-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile (I)

Compound Description: This pyridine derivative exhibits unique intermolecular interaction patterns governed by C-H···N interactions, leading to the formation of one-dimensional chains. []

Relevance: 2-methoxy-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile (I) and 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide both contain a nitrile group and a methoxyphenyl substituent. The structural differences mainly lie in the presence of a hexahydrocycloocta[b]pyridine ring in this related compound and the acrylamide moiety in the target compound. Despite these differences, the shared functional groups suggest potential commonalities in their synthetic pathways or reactivity. []

Properties

Product Name

2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]-N-(3-nitrophenyl)prop-2-enamide

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H24N4O6/c1-31-22-14-17(5-6-21(22)33-12-9-26-7-10-32-11-8-26)13-18(16-24)23(28)25-19-3-2-4-20(15-19)27(29)30/h2-6,13-15H,7-12H2,1H3,(H,25,28)/b18-13+

InChI Key

HSOWPCLFHXJFMJ-QGOAFFKASA-N

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCCN3CCOCC3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCCN3CCOCC3

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.